molecular formula C13H12N4OS2 B2458015 1-(4-Methylphenyl)-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea CAS No. 898461-49-9

1-(4-Methylphenyl)-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B2458015
CAS RN: 898461-49-9
M. Wt: 304.39
InChI Key: ZCMZZWCVWWPHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiadiazole derivative and has been synthesized using various methods. It has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in cell proliferation and by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been found to exhibit antibacterial and antifungal activities. Additionally, it has been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-Methylphenyl)-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea in lab experiments include its potential applications in various fields, its ability to inhibit the growth of cancer cells, and its antibacterial and antifungal activities. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-(4-Methylphenyl)-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea. These include studying its potential use as an anticancer agent, investigating its mechanism of action, and exploring its potential applications in other fields, such as neuroprotection and anti-inflammatory therapy.
In conclusion, 1-(4-Methylphenyl)-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea is a promising chemical compound that has gained significant attention in scientific research. It has been found to exhibit several biochemical and physiological effects, making it a potential candidate for further research in various fields. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-(4-Methylphenyl)-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea has been achieved using different methods. One such method involves the reaction of 4-methylphenylisothiocyanate with propargylamine in the presence of triethylamine and toluene to yield the corresponding thiourea. This is followed by the reaction with hydrazine hydrate to give the final product.

Scientific Research Applications

1-(4-Methylphenyl)-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea has been studied extensively for its potential applications in various fields. It has been found to exhibit antifungal, antibacterial, and anticancer activities. It has also been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.

properties

IUPAC Name

1-(4-methylphenyl)-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-3-8-19-13-17-16-12(20-13)15-11(18)14-10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMZZWCVWWPHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-(5-prop-2-ynylsulfanyl-1,3,4-thiadiazol-2-yl)urea

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